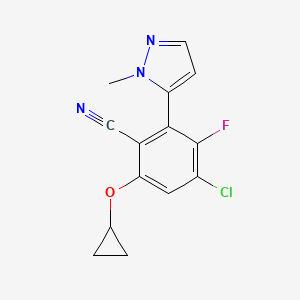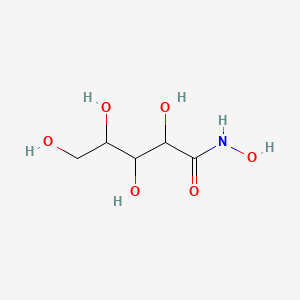
N,2,3,4,5-pentahydroxypentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,3,4,5-pentahydroxypentanamide is a compound characterized by the presence of five hydroxyl groups and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,2,3,4,5-pentahydroxypentanamide typically involves the hydroxylation of a pentanamide precursor. The reaction conditions often include the use of strong oxidizing agents to introduce hydroxyl groups at specific positions on the pentane chain. Common reagents used in this process include hydrogen peroxide and osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions: N,2,3,4,5-pentahydroxypentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of pentanoic acid derivatives.
Reduction: Formation of pentylamine derivatives.
Substitution: Formation of halogenated pentanamides.
科学的研究の応用
N,2,3,4,5-pentahydroxypentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of N,2,3,4,5-pentahydroxypentanamide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include modulation of oxidative stress and inflammation.
類似化合物との比較
N,2,3,4-tetrahydroxypentanamide: Lacks one hydroxyl group compared to N,2,3,4,5-pentahydroxypentanamide.
N,2,3,4,5-pentahydroxyhexanamide: Contains an additional carbon in the chain.
N,2,3,4,5-pentahydroxybutanamide: Contains one less carbon in the chain.
Uniqueness: this compound is unique due to the specific arrangement of hydroxyl groups and the presence of an amide group, which confer distinct chemical and biological properties
特性
CAS番号 |
32677-00-2 |
|---|---|
分子式 |
C5H11NO6 |
分子量 |
181.14 g/mol |
IUPAC名 |
N,2,3,4,5-pentahydroxypentanamide |
InChI |
InChI=1S/C5H11NO6/c7-1-2(8)3(9)4(10)5(11)6-12/h2-4,7-10,12H,1H2,(H,6,11) |
InChIキー |
AGVYHANDLPZRFS-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(=O)NO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)

![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)

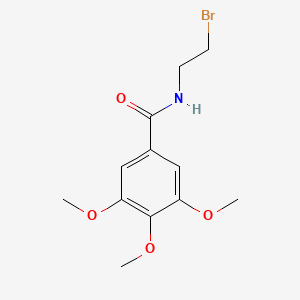
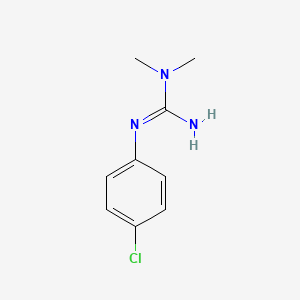
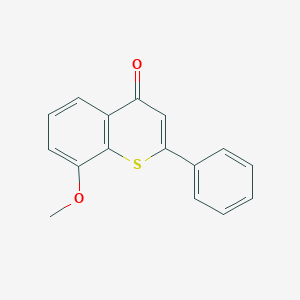


![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)

![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)

